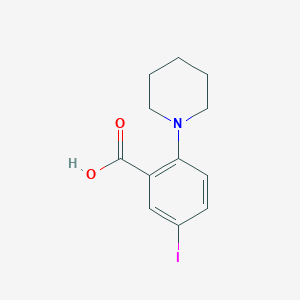

5-Iodo-2-(piperidin-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2/c13-9-4-5-11(10(8-9)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIDVXRDWPWNJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Iodo 2 Piperidin 1 Yl Benzoic Acid and Its Congeners

Retrosynthetic Analysis and Key Precursors for 5-Iodo-2-(piperidin-1-yl)benzoic acid

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most logical strategies involve the formation of the C-N bond between the aromatic ring and the piperidine (B6355638) moiety, or the introduction of the iodine atom onto a pre-formed 2-(piperidin-1-yl)benzoic acid skeleton.

Strategy A: C-N Bond Formation

This approach disconnects the bond between the piperidine nitrogen and the C2 position of the benzoic acid ring. This leads to two primary sets of precursors:

Path A1: 5-Iodoanthranilic acid (2-amino-5-iodobenzoic acid) and a suitable piperidine precursor. This route is less common due to the potential for self-condensation of anthranilic acid derivatives.

Path A2: A 2-halo-5-iodobenzoic acid and piperidine. This is a more conventional and robust approach, relying on nucleophilic aromatic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions. The reactivity of the halogen at the C2 position typically follows the order I > Br > Cl > F.

Strategy B: C-I Bond Formation

This strategy involves the late-stage iodination of 2-(piperidin-1-yl)benzoic acid. This precursor can be synthesized from 2-halobenzoic acid and piperidine. The iodination would be directed to the C5 position, which is para to the electron-donating piperidinyl group and meta to the electron-withdrawing carboxylic acid group, favoring electrophilic substitution at this site.

Based on this analysis, the key precursors for the synthesis of this compound are identified in the table below.

| Precursor Name | Chemical Structure | Synthetic Role |

| 2-Chloro-5-iodobenzoic acid | Starting material for C-N coupling (Strategy A2) | |

| 2-Bromo-5-iodobenzoic acid | Starting material for C-N coupling (Strategy A2) | |

| Piperidine | Nucleophile for C-N coupling (Strategy A) | |

| 2-(Piperidin-1-yl)benzoic acid | Substrate for late-stage iodination (Strategy B) |

The synthesis of precursors like 2-chloro-5-iodobenzoic acid can be achieved from readily available materials such as methyl anthranilate through a sequence of iodination followed by a Sandmeyer reaction. google.com

Novel Synthetic Routes and Reaction Cascades for this compound

Modern synthetic chemistry offers several powerful methods for constructing the target molecule, moving beyond classical Ullmann conditions that often require harsh conditions and stoichiometric copper.

Transition-metal catalysis is central to the efficient synthesis of N-aryl amines. The Buchwald-Hartwig amination (using palladium catalysts) and modern copper-catalyzed Ullmann-type reactions are the premier methods for forming the crucial C-N bond.

A chemo- and regioselective copper-catalyzed cross-coupling procedure is particularly well-suited for this transformation, especially when starting from 2-bromo-5-iodobenzoic acid. nih.gov This method offers the advantage of proceeding without the need to protect the carboxylic acid group. A typical catalytic system might involve a copper(I) source, such as CuI or Cu₂O, in the presence of a base like potassium carbonate (K₂CO₃) and a high-boiling point solvent. nih.gov Palladium-catalyzed systems, while often highly efficient, may require careful selection of ligands to avoid catalyst deactivation by the carboxylic acid moiety.

The table below summarizes potential catalytic systems for the key C-N bond-forming step.

| Catalyst System | Ligand (if applicable) | Base | Solvent | Typical Temperature (°C) | Advantages |

| CuI / Cu₂O | None | K₂CO₃ | 2-Ethoxyethanol (B86334) | 130-140 | No acid protection needed, cost-effective. nih.gov |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100-110 | High yields, broad substrate scope. |

| CuI | 1,10-Phenanthroline | K₃PO₄ | DMF | 110-120 | Milder conditions than traditional Ullmann. |

Applying green chemistry principles to the synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. wjpmr.com

Atom Economy: Catalytic methods (Section 2.2.1) inherently improve atom economy compared to stoichiometric reagents.

Safer Solvents: Efforts can be made to replace solvents like DMF or dioxane with more environmentally benign alternatives. While challenging for cross-coupling reactions, solvent screening might identify greener options like propylene (B89431) carbonate or ionic liquids. Some modern protocols for related transformations have successfully employed water as a reaction medium. brazilianjournals.com.br

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. mdpi.com A microwave-assisted C-N coupling could be a viable green route.

Waste Reduction: Developing a one-pot synthesis where iodination and amination are performed sequentially in the same vessel would reduce waste from intermediate workup and purification steps.

While a true multi-component reaction (MCR) for this specific target is not straightforward, a one-pot, two-step synthesis is highly feasible. rug.nl Such a process enhances efficiency by avoiding the isolation and purification of intermediates. d-nb.info

A potential one-pot sequence could start from 2-aminobenzoic acid. The process would involve:

Diazotization and Iodination: Conversion of the amino group to a diazonium salt, followed by reaction with potassium iodide to form 2-iodobenzoic acid.

In-situ Amination: Without isolating the 2-iodobenzoic acid, a copper or palladium catalyst, a suitable base, and piperidine are added to the reaction mixture to form the final product.

Alternatively, a one-pot iodination/amination sequence starting from 2-chlorobenzoic acid could be envisioned. This would involve an initial copper-catalyzed amination with piperidine, followed by the addition of an iodinating agent and a suitable catalyst to install the iodine at the C5 position.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the yield of the target compound is critical. The copper-catalyzed amination of 2-bromo-5-iodobenzoic acid serves as an excellent case study for optimization. Key parameters include the choice of catalyst, base, solvent, and temperature. nih.govresearchgate.net The following table illustrates a hypothetical optimization study based on methodologies for similar transformations. nih.gov

Table: Optimization of Copper-Catalyzed Amination of 2-Bromo-5-iodobenzoic acid

| Entry | Copper Source (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI (10) | K₂CO₃ (2.0) | Dioxane | 110 | 45 |

| 2 | Cu₂O (5) | K₂CO₃ (2.0) | Dioxane | 110 | 52 |

| 3 | Cu powder (10) | K₂CO₃ (2.0) | Dioxane | 110 | 38 |

| 4 | CuI (10) | Cs₂CO₃ (2.0) | Dioxane | 110 | 65 |

| 5 | CuI (10) | K₃PO₄ (2.0) | Dioxane | 110 | 71 |

| 6 | CuI (10) | K₃PO₄ (2.0) | DMF | 110 | 78 |

| 7 | CuI (10) | K₃PO₄ (2.0) | 2-Ethoxyethanol | 130 | 85 |

| 8 | CuI (5) / Cu₂O (5) | K₂CO₃ (2.0) | 2-Ethoxyethanol | 130 | 92 |

This data is illustrative and based on typical optimization results for similar reactions.

The results suggest that a combination of copper catalysts, a suitable base like potassium carbonate, and a high-boiling polar solvent like 2-ethoxyethanol provides the best yields. Further optimization could involve screening ligands or additives.

Scale-Up Considerations and Process Chemistry for Research Production of this compound

Transitioning a synthetic route from laboratory scale (milligrams to grams) to research production scale (kilograms) introduces several challenges.

Cost of Goods: The cost of starting materials, reagents, and particularly transition-metal catalysts becomes a significant factor. Palladium catalysts are often prohibitively expensive for large-scale work, making the development of a robust copper-catalyzed process more attractive.

Purification: Purification by column chromatography is not practical on a large scale. The process must be designed to yield a product that can be purified by crystallization. google.com This involves selecting a suitable solvent system from which the product precipitates in high purity, leaving impurities behind in the mother liquor. Adding an anti-solvent like water or acetone (B3395972) can often facilitate crystallization. google.com

Process Safety: Exothermic reactions, such as those involving diazotization, must be carefully controlled with adequate cooling and monitoring to prevent thermal runaway. The use of flammable solvents and reagents at high temperatures also requires appropriate engineering controls.

Waste Management: Large-scale synthesis generates significant waste streams. Processes should be designed to minimize solvent use and to allow for the recovery and recycling of catalysts where feasible. google.com Aqueous waste streams must be treated to remove residual heavy metals and organic compounds before disposal.

Elucidation of the Molecular Structure and Conformation of 5 Iodo 2 Piperidin 1 Yl Benzoic Acid

Advanced Spectroscopic Characterization of 5-Iodo-2-(piperidin-1-yl)benzoic acid

No specific spectroscopic data for this compound has been located. Characterization using advanced spectroscopic techniques is essential for confirming the molecular structure, identifying functional groups, and understanding the electronic environment of the atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Studies on this compound

Publicly accessible high-resolution ¹H NMR or ¹³C NMR data for this compound are not available. Such studies would be critical for determining the precise arrangement of hydrogen and carbon atoms, confirming the substitution pattern on the benzene (B151609) ring, and analyzing the conformation of the piperidine (B6355638) ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in this compound

Experimental Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound have not been found in the searched literature. This analysis would typically be used to identify characteristic vibrational modes of the functional groups present, such as the carboxylic acid O-H and C=O stretches, the C-N bond of the piperidine group, and vibrations associated with the substituted aromatic ring and the C-I bond.

Advanced Mass Spectrometry (HRMS, MS/MS) for Structural Fragmentation of this compound

There is no available High-Resolution Mass Spectrometry (HRMS) or tandem mass spectrometry (MS/MS) data for this compound. HRMS would provide a highly accurate mass measurement to confirm the elemental composition, while MS/MS studies would reveal the compound's fragmentation patterns, offering further proof of its structure.

X-ray Crystallography of this compound and its Co-crystals

No published X-ray crystallographic studies for this compound or any of its co-crystals were identified. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state, providing precise bond lengths, bond angles, and conformational details.

Crystal Packing and Intermolecular Interactions in Solid-State this compound

Without a crystal structure, information regarding the crystal packing and the specific intermolecular interactions (such as hydrogen bonding from the carboxylic acid or potential halogen bonding involving the iodine atom) that govern the solid-state architecture of this compound cannot be determined.

Polymorphism and Solid-State Forms of this compound

There are no studies available that investigate the existence of polymorphs or different solid-state forms of this compound. Such research is crucial for understanding the physical properties and stability of a crystalline solid.

Conformational Analysis and Tautomerism of this compound in Solution and Solid State

Conformational Analysis in the Solid State

In the solid state, the conformation of molecules is determined by a combination of intramolecular forces and intermolecular packing effects. For derivatives of 2-(piperidin-1-yl)benzoic acid, the key conformational features include the orientation of the piperidine ring, the planarity of the benzoic acid moiety, and the dihedral angle between these two groups.

The piperidine ring itself typically adopts a stable chair conformation to minimize steric strain. This has been observed in the crystal structures of various piperidine derivatives. mdpi.com The orientation of this chair relative to the plane of the benzoic acid ring is a critical conformational parameter.

Conformational Analysis in Solution

In solution, the molecule possesses greater conformational freedom. The rotation around the C-N bond connecting the piperidine ring to the benzoic acid ring becomes more facile. The preferred conformation in solution will be influenced by the solvent polarity and its ability to form hydrogen bonds with the solute.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are instrumental in elucidating the conformational preferences in solution. For instance, the chemical shifts and coupling constants of the piperidine protons can provide information about the ring's conformation and its orientation relative to the aromatic ring. While specific NMR data for this compound is not available, studies on ortho-substituted benzoic acids have demonstrated the significant impact of substituents on the conformational equilibrium. mdpi.comresearchgate.net

Infrared (IR) spectroscopy can also offer insights into the conformational state, particularly regarding hydrogen bonding. In non-polar solvents, the characteristic broad O-H stretching band of the carboxylic acid dimer is often observed. researchgate.netdocbrown.info In more polar, hydrogen-bond-accepting solvents, this band may be replaced by sharper bands corresponding to monomeric species hydrogen-bonded to the solvent.

Tautomerism

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. For this compound, the most probable form of tautomerism would involve the transfer of the acidic proton from the carboxylic acid group to the nitrogen atom of the piperidine ring, forming a zwitterion.

The equilibrium between the neutral form and the zwitterionic tautomer is highly dependent on the environment. In the gas phase and in non-polar solvents, the neutral form is generally more stable. However, in polar solvents and in the solid state, the zwitterionic form can be significantly stabilized by solvation or by intermolecular interactions within the crystal lattice.

The presence of the electron-donating piperidinyl group at the ortho position can influence the acidity of the carboxylic acid and the basicity of the piperidine nitrogen, thereby affecting the tautomeric equilibrium. While direct experimental evidence for tautomerism in this compound is lacking, the study of related amino acids and heterocyclic compounds shows that such equilibria are plausible and can have a profound impact on the chemical and physical properties of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to estimate the relative energies of different tautomers and to predict the most stable form under various conditions. researchgate.net

Data on Related Compounds

To provide a quantitative perspective, the following table includes crystallographic data for a related compound, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, which features a substituted benzoic acid moiety and demonstrates typical bond lengths and angles that can be expected in such systems. mdpi.com

| Parameter | Value |

| Selected Bond Lengths (Å) | |

| C-O | 1.20 - 1.35 |

| C-N | 1.35 - 1.45 |

| C-C (aromatic) | 1.38 - 1.40 |

| **Selected Bond Angles (°) ** | |

| O-C-O (carboxyl) | ~120 |

| C-N-C | ~115 - 125 |

| Dihedral Angle (Moiety B to C) | 5.33 (2)° |

Note: Data is for (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester and is provided for illustrative purposes. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 5 Iodo 2 Piperidin 1 Yl Benzoic Acid

Reaction Pathways and Transformation Mechanisms of 5-Iodo-2-(piperidin-1-yl)benzoic acid

The transformation mechanisms of this compound are diverse, reflecting the distinct reactivity of each functional group.

Electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring of this compound is strongly influenced by the directing effects of the existing substituents. wikipedia.org The piperidino group, being an N-alkylamino substituent, is a powerful activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the cationic Wheland intermediate. wikipedia.org Conversely, the carboxylic acid and iodo groups are deactivating and, for the most part, meta-directing (though halogens are an exception, being deactivating ortho-, para-directors).

The activating piperidino group at the C-2 position dominates the regioselectivity of substitution. wikipedia.org The positions ortho to the piperidino group are C-1 (blocked by the carboxyl group) and C-3. The position para is C-5 (blocked by the iodo group). Therefore, electrophilic attack is most likely to occur at the C-3 position. The C-4 and C-6 positions are meta to the activating piperidino group and are therefore less favored.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. The conditions for these reactions would need to be carefully controlled to avoid undesired side reactions, such as oxidation of the electron-rich ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Typical Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | 3-Nitro-5-iodo-2-(piperidin-1-yl)benzoic acid | The piperidino group directs the electrophile (NO2+) to the ortho C-3 position. |

| Bromination | Br2, FeBr3 | 3-Bromo-5-iodo-2-(piperidin-1-yl)benzoic acid | The piperidino group directs the electrophile (Br+) to the ortho C-3 position. |

| Sulfonation | Fuming H2SO4 | 3-(Sulfo)-5-iodo-2-(piperidin-1-yl)benzoic acid | The piperidino group directs the electrophile (SO3) to the ortho C-3 position. |

The piperidine (B6355638) ring in this compound is a saturated heterocyclic amine. The carbon-hydrogen bonds of the ring are generally unreactive towards nucleophiles. Nucleophilic substitution is not a typical reaction pathway for this moiety under standard conditions. The C-N bond connecting the piperidine ring to the aromatic system is robust due to the sp²-hybridization of the aromatic carbon and the delocalization of the nitrogen lone pair into the ring.

However, reactivity can be induced at the α-carbon (C-2' and C-6') of the piperidine ring via oxidation to an iminium ion intermediate. This transformation, often achieved under modified Polonovski–Potier reaction conditions, renders the α-position electrophilic and susceptible to attack by nucleophiles. acs.org For instance, oxidation with reagents like m-CPBA followed by acylation can generate an endo-cyclic iminium ion, which can then be trapped by various carbon-based nucleophiles. acs.org

The carboxylic acid group (-COOH) is a versatile functional handle that undergoes a variety of well-established transformations, primarily involving nucleophilic acyl substitution.

Esterification: The compound can be converted to its corresponding ester via reaction with an alcohol under acidic conditions (Fischer esterification) or by using activating agents. The Fischer esterification involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack from the alcohol.

Amide Bond Formation: The formation of amides requires the activation of the carboxylic acid, as the direct reaction with an amine is generally unfavorable. Common methods involve converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), or employing peptide coupling reagents. luxembourg-bio.comsci-hub.se These reagents react with the carboxylate to form a highly reactive intermediate that is readily attacked by an amine. luxembourg-bio.com

Table 2: Representative Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product Type | Mechanism Summary |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., CH3OH), cat. H2SO4 | Methyl 5-iodo-2-(piperidin-1-yl)benzoate | Acid-catalyzed nucleophilic acyl substitution. |

| Acid Chloride Formation | SOCl2 or (COCl)2 | 5-Iodo-2-(piperidin-1-yl)benzoyl chloride | Nucleophilic acyl substitution at the carboxyl group. |

| Amide Formation (via coupling agent) | Amine (e.g., R-NH2), EDC, HOBt | N-substituted-5-iodo-2-(piperidin-1-yl)benzamide | Activation of the carboxyl group followed by nucleophilic attack by the amine. |

The iodine atom in this compound can be oxidized from its monovalent state (I) to higher valent states (III or V), forming hypervalent iodine compounds. nih.gov These species are valuable synthetic reagents, often used as mild and selective oxidants or for electrophilic group transfer. nih.govbeilstein-journals.org

The presence of the ortho-carboxylic acid group allows for the potential formation of cyclic hypervalent iodine reagents, such as derivatives of 2-Iodosobenzoic acid (IBA) or 2-Iodoxybenzoic acid (IBX). beilstein-journals.orgfrontiersin.org Oxidation with reagents like peroxy acids (e.g., m-CPBA) or potassium peroxymonosulfate (B1194676) (Oxone®) can convert the aryl iodide to an iodine(III) (iodosonyl) or iodine(V) (iodyl) species. These hypervalent compounds can then mediate a variety of oxidative transformations. beilstein-journals.orgfrontiersin.org For example, IBX is a well-known reagent for the oxidation of alcohols to aldehydes and ketones. beilstein-journals.org

The mechanism of these oxidations involves the hypervalent iodine center acting as a powerful electrophile and/or oxidant, with the reaction being driven by the favorable reduction of the iodine back to its stable monovalent state. beilstein-journals.org

Catalysis in Reactions Involving this compound

The aryl iodide moiety is an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions. nih.gov This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-5 position, making it a key site for molecular diversification. Palladium-catalyzed reactions are particularly prominent in this context. nih.gov

Common cross-coupling reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Reaction with an alkene under palladium catalysis to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.

Carbonylative Couplings: Reactions involving the incorporation of carbon monoxide, such as the synthesis of ketones. nih.gov

The general mechanism for these reactions involves a catalytic cycle typically consisting of three main steps: oxidative addition of the aryl iodide to a low-valent palladium complex (e.g., Pd(0)), transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination to release the product and regenerate the active catalyst. nih.gov Benzoic acid has also been noted to act as a beneficial additive in some palladium-catalyzed direct arylation reactions, potentially assisting in the protonolysis step of the catalytic cycle. mdpi.com

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Ar'-B(OH)2 | Pd(PPh3)4, Base (e.g., Na2CO3) | C(sp2)-C(sp2) |

| Heck Coupling | Alkene (H2C=CHR) | Pd(OAc)2, PPh3, Base (e.g., Et3N) | C(sp2)-C(sp2) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | C(sp2)-C(sp) |

| Buchwald-Hartwig Amination | Amine (R2NH) | Pd2(dba)3, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C(sp2)-N |

Kinetic and Thermodynamic Studies of Reactions of this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not widely reported in the literature. However, the reactivity can be inferred from studies on analogous compounds.

Kinetics: The rates of reaction are highly dependent on the specific transformation. For electrophilic aromatic substitution, the strongly activating nature of the piperidino group would suggest a faster reaction rate compared to unsubstituted iodobenzoic acid. For reactions at the carboxylic acid, such as esterification, the rate can be influenced by steric hindrance from the adjacent piperidine ring and the electronic effects of the ring substituents. Kinetic studies on the reactions of benzoic acid with various radicals have been conducted, providing a framework for understanding potential degradation pathways in certain environments. nih.govrsc.orgresearchgate.net The rate constants for such radical reactions are typically determined using techniques like relative rate methods or flash photolysis. nih.gov

Thermodynamics: Most of the typical reactions, such as esterification, amidation, and palladium-catalyzed cross-couplings, are thermodynamically favorable, leading to stable products. In cross-coupling reactions, the formation of a strong C-C or C-heteroatom bond at the expense of a weaker C-I bond provides a significant thermodynamic driving force. The precise thermodynamic parameters (ΔH, ΔS, ΔG) would depend on the specific reactants, catalysts, and reaction conditions employed. For instance, the thermodynamics of amide bond formation are influenced by the stability of the activated intermediate and the basicity of the reacting amine.

Detailed computational studies using methods like Density Functional Theory (DFT) could provide valuable insights into the reaction barriers (kinetics) and energy differences between reactants and products (thermodynamics) for the various transformation pathways of this molecule.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the chemical reactivity, mechanistic investigations, degradation pathways, or stability studies of the compound This compound under controlled conditions.

While studies on other substituted benzoic acids and piperidine-containing compounds exist, an analysis of those would not adhere to the strict focus on "this compound" as requested. Therefore, it is not possible to provide a detailed and scientifically accurate article on the specified topics for this compound at this time.

Structure Activity/property Relationship Studies of 5 Iodo 2 Piperidin 1 Yl Benzoic Acid Derivatives

Design and Synthesis of Analogues and Derivatives of 5-Iodo-2-(piperidin-1-yl)benzoic acid

The design of analogues of this compound is guided by established medicinal chemistry strategies aimed at exploring the chemical space around the core scaffold. A common approach is molecular hybridization, which involves combining the structural features of two or more pharmacologically active molecules to create a new hybrid compound with potentially enhanced activity or a more desirable biological profile. nih.gov In the context of this specific compound, the piperidine (B6355638) and benzoic acid moieties serve as versatile scaffolds that are frequently found in a wide range of biologically active compounds and approved pharmaceuticals. researchgate.net

The synthesis of these designed derivatives typically involves multi-step chemical reactions. A common synthetic strategy begins with the coupling of two key building blocks, or synthons. nih.gov For this class of compounds, a plausible route involves the reaction of a substituted 2,5-dihalobenzoic acid with a desired piperidine derivative. Alternatively, the parent compound can be synthesized and then further modified. For instance, the carboxylic acid group can be converted into amides or esters through coupling reactions with various amines or alcohols, often using condensing agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). nih.govunisi.it The synthesis of piperidine-based thiosemicarbazones, for example, has been achieved by first reacting piperidine with 4-fluorobenzaldehyde, followed by reaction with various thiosemicarbazides. nih.gov Such established synthetic methodologies allow for the systematic creation of a library of derivatives for SAR evaluation.

Table 1: General Synthetic Strategies for this compound Derivatives

| Strategy | Description | Key Reagents/Intermediates |

|---|---|---|

| Convergent Synthesis | Coupling of a pre-functionalized benzoic acid moiety with a pre-functionalized piperidine ring. | Substituted 2,5-dihalobenzoic acids, substituted piperidines, base (e.g., K₂CO₃). |

| Carboxylic Acid Modification | Conversion of the carboxylic acid group of the parent compound into esters, amides, or other functional groups. | Alcohols, amines, coupling agents (e.g., HATU, DCC). nih.govunisi.it |

| Piperidine Ring Functionalization | Introduction of substituents onto a pre-existing piperidine ring within the molecule. | Alkyl halides, aldehydes (for reductive amination). |

| Aromatic Ring Substitution | Modification of the benzene (B151609) ring through electrophilic or nucleophilic aromatic substitution, although this is often more challenging post-synthesis. | Varies depending on the desired substitution. |

Systematic Variation of the Piperidine Ring and Benzoic Acid Moiety of this compound

Systematic variation of the lead structure is crucial for elucidating the specific roles of different molecular fragments in binding to a biological target. For this compound, modifications are typically focused on the piperidine ring and the benzoic acid moiety.

The piperidine ring is a prevalent structural motif in natural compounds and FDA-approved drugs, valued for its ability to introduce a three-dimensional character and serve as a scaffold for various substituents. researchgate.net Variations can include:

Substitution on the Nitrogen Atom: Replacing the hydrogen on the piperidine nitrogen (in its protonated form) with various alkyl or aryl groups can influence lipophilicity, steric bulk, and potential interactions with the target.

Substitution on the Carbon Atoms: Introducing substituents at positions 2, 3, or 4 of the piperidine ring can probe the steric and electronic requirements of the binding pocket. For example, studies on benzylpiperidine derivatives have shown that substitutions on the piperidine ring can significantly alter biological activity. nih.gov

Ring Alteration: Replacing the piperidine ring with other saturated heterocycles like piperazine (B1678402) or pyrrolidine (B122466) can assess the importance of the ring size and the presence of the nitrogen atom for activity. unisi.itnih.gov

The benzoic acid moiety provides the aromatic core and the acidic functional group, both of which are critical for interactions. Variations here can involve:

Modification of the Carboxylic Acid: Converting the carboxylic acid to an ester, amide, or other bioisostere can impact hydrogen bonding capabilities, polarity, and metabolic stability. Studies on related compounds have demonstrated that such modifications are essential for biological activity. frontiersin.org

Altering Benzene Ring Substituents: The iodine atom at position 5 is a key feature, influencing electronic properties and providing a potential halogen bonding site. Replacing iodine with other halogens (Br, Cl, F) or with electron-donating or electron-withdrawing groups can systematically probe the electronic requirements for activity. Similarly, adding substituents at other available positions on the ring can explore further interactions. Studies on substituted 2-acylbenzoic acids have shown that the type and position of substituents on the benzene ring can have a distinct effect on reaction outcomes and efficiency. mdpi.com

Table 2: Examples of Systematic Variations and Their Rationale

| Molecular Moiety | Type of Variation | Example Modification | Rationale |

|---|---|---|---|

| Piperidine Ring | N-Substitution | Addition of a benzyl (B1604629) group | Explore hydrophobic interactions; mimic natural ligands. nih.gov |

| C-Substitution | Addition of a methyl or hydroxyl group at C-4 | Probe for specific steric or hydrogen-bonding interactions. | |

| Ring Homologation | Replacement with morpholine (B109124) or piperazine | Evaluate the impact of ring heteroatoms and size on binding geometry. unisi.it | |

| Benzoic Acid Moiety | Carboxyl Group | Conversion to methyl ester or benzamide | Alter hydrogen bond donor/acceptor profile; improve cell permeability. frontiersin.org |

| Iodine at C-5 | Replacement with Bromine (Br) or a Nitro (NO₂) group | Modulate electronic properties (halogen bonding, electron-withdrawing strength). researchgate.net |

Impact of Substituent Effects on Reactivity and Biological Interactions of this compound Derivatives

The introduction of different substituents can profoundly impact the chemical reactivity and biological interactions of the resulting derivatives. These effects are generally categorized as electronic or steric.

Impact on Reactivity: The reactivity of the iodinated benzoic acid core is sensitive to the electronic nature of its substituents. Studies on the reactions of 1-arylbenziodoxolones, which are derived from 2-iodobenzoic acids, have shown that the presence of electron-withdrawing groups can dramatically increase the rate of nucleophilic substitution on the benziodoxolone ring. researchgate.net For example, a nitro group in the para-position to the iodine atom significantly accelerates the reaction. researchgate.net Conversely, bulky substituents in the ortho-position to the iodine atom can slow the reaction due to steric hindrance. researchgate.net These principles suggest that the reactivity of the 5-iodo position in this compound derivatives would be similarly influenced by other substituents on the aromatic ring.

Impact on Biological Interactions: The primary goal of SAR studies is to understand and optimize interactions with a biological target, such as an enzyme or receptor. Modifications can lead to significant changes in biological potency. For instance, in a study of piperidine amides of benzoic and cinnamic acid derivatives as tyrosinase inhibitors, the introduction of a benzyl substituent on the piperidine ring led to compounds with higher potency. nih.gov Molecular docking studies suggested that this benzyl group made important interactions within the enzyme's active site. nih.gov Similarly, SAR studies on other scaffolds have shown that converting a C-28 carboxylic acid to an ester, amide, or alcohol was detrimental to inhibitory activity against human carboxylesterase 1, highlighting the essential role of the carboxyl group in that specific interaction. frontiersin.org These findings underscore that even small structural changes can dramatically alter binding affinity and biological response.

Table 3: Illustrative SAR Findings from Related Compound Series

| Parent Scaffold | Modification | Biological Target | Observed Effect on Activity (IC₅₀) |

|---|---|---|---|

| Piperidine-amide of cinnamic acid | Addition of a benzyl group to piperidine | Tyrosinase | Increased potency (pIC₅₀ of 4.99 for the benzyl derivative vs. lower values for others). nih.gov |

| N-Benzoyl Piperidine Tetraoxane | Modification of R₁ and R₂ groups | Plasmodium falciparum | Activity varied significantly, with IC₅₀ values ranging from 6.35 nM to 44.65 nM depending on the lipophilic character of the substituents. nih.gov |

| Oleanolic Acid | Conversion of C-28 carboxylic acid to an ester or amide | Human Carboxylesterase 1 | Unbeneficial for inhibition. frontiersin.org |

These examples from related molecular classes illustrate the powerful impact of substituent effects. By systematically applying these principles to the this compound scaffold, researchers can rationally design derivatives with optimized reactivity and enhanced biological activity for specific therapeutic applications.

Computational Chemistry and Molecular Modeling of 5 Iodo 2 Piperidin 1 Yl Benzoic Acid

Quantum Chemical Calculations (DFT) on 5-Iodo-2-(piperidin-1-yl)benzoic acid

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a robust framework for investigating the electronic properties of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and other electronic characteristics. For this compound, DFT is employed to optimize its three-dimensional structure, determining the most stable arrangement of its atoms and the corresponding bond lengths and angles. These calculations provide a foundational understanding of the molecule's intrinsic properties. niscpr.res.in

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govderpharmachemica.com

In the case of this compound, DFT calculations would reveal the spatial distribution of these orbitals. Typically, the HOMO might be localized on the electron-rich piperidine (B6355638) and substituted benzene (B151609) rings, while the LUMO could be distributed over the carboxylic acid group and the aromatic system. mdpi.com This distribution helps identify the likely sites for nucleophilic and electrophilic attack. nih.govnih.gov The calculated energies provide quantitative measures of its reactivity profile.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound Note: These are representative values based on DFT studies of similar aromatic compounds and are for illustrative purposes.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability |

Spectroscopic Property Prediction for this compound

A significant application of DFT is the prediction of spectroscopic properties, which can be compared with experimental data to validate the calculated structure. nih.govnih.gov By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Specific vibrational modes can be assigned to the stretching and bending of key functional groups, such as the C=O of the carboxylic acid, the C-N of the piperidine ring, and the C-I bond. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra. mdpi.comresearchgate.net

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups Note: This table illustrates the typical correlation between DFT-predicted and experimentally observed IR frequencies.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Carboxylic Acid | C=O Stretch | 1715 | 1700-1725 |

| Piperidine | C-N Stretch | 1190 | 1180-1210 |

| Aromatic Ring | C=C Stretch | 1605 | 1590-1610 |

| Iodo-substituent | C-I Stretch | 530 | 500-550 |

Molecular Dynamics Simulations of this compound in Various Environments

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules or a lipid bilayer, and calculating the forces between atoms to model their movements.

These simulations are crucial for understanding:

Conformational Flexibility: How the molecule changes its shape, particularly the orientation of the piperidine ring relative to the benzoic acid plane.

Solvation: How the molecule interacts with solvent molecules, including the formation of hydrogen bonds between the carboxylic acid group and water.

Stability: The stability of different conformations and intermolecular interactions in a given environment.

Such studies are computationally intensive but provide a realistic view of the molecule's behavior under conditions that mimic biological systems. nih.gov

Docking Studies of this compound with Biological Macromolecules (Pre-clinical Focus)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a larger molecule, typically a protein or enzyme. mdpi.com In a pre-clinical context, docking studies on this compound are essential for identifying potential biological targets and understanding its mechanism of action.

The process involves:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Placing the 3D structure of this compound into the protein's binding site.

Using a scoring function to evaluate different binding poses and estimate the binding affinity, often expressed as a docking score or binding energy in kcal/mol. nih.gov

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom), that stabilize the ligand-protein complex. mdpi.com The results help prioritize compounds for further experimental testing. nih.gov

Table 3: Hypothetical Docking Results for this compound with a Target Protein Note: This data is for illustrative purposes to show typical outputs from a molecular docking study.

| Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (e.g., 5KIR) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Salt Bridge |

| Val523, Leu384 | Hydrophobic Interaction | ||

| Ser353 | Halogen Bond (with Iodine) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govjbclinpharm.org For this compound, a QSAR study would involve synthesizing or computationally designing a library of its analogues by modifying specific parts of the molecule (e.g., changing the substituent on the benzene ring or altering the piperidine ring). researchgate.net

The steps include:

Data Collection: Assembling a dataset of analogues with experimentally measured biological activity (e.g., IC₅₀ values). nih.gov

Descriptor Calculation: Calculating various molecular descriptors for each analogue that quantify their physicochemical properties (e.g., lipophilicity (LogP), molecular weight, electronic properties). derpharmachemica.com

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model that correlates the descriptors with biological activity. researchgate.net

Validation: Rigorously testing the model's predictive power.

A successful QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the rational design of more potent compounds and reducing the need for extensive experimental screening. researchgate.net

Pre Clinical Biological Activity and Mechanistic Studies of 5 Iodo 2 Piperidin 1 Yl Benzoic Acid

In Vitro Receptor Binding and Enzyme Inhibition Assays for 5-Iodo-2-(piperidin-1-yl)benzoic acid

No studies detailing the in vitro receptor binding profile or enzyme inhibition properties of this compound have been identified.

Cellular Assays and Phenotypic Screening of this compound in Model Systems

Information regarding the effects of this compound in cellular assays or its evaluation through phenotypic screening is not available in the current body of scientific literature.

Investigation of Cellular Targets and Pathways Modulated by this compound

There are no published data identifying the cellular targets or pathways that may be modulated by this compound.

Structure-Mechanism Relationships at the Molecular Level for this compound

Without experimental data on its biological activity, no structure-mechanism relationships for this compound can be described.

In Vivo Animal Model Studies for Exploring Biological Efficacy of this compound

No in vivo studies in animal models have been reported to explore the biological efficacy of this compound.

Pharmacodynamic Profiling of this compound in Animal Models

The pharmacodynamic profile of this compound in animal models has not been characterized in any available research.

Exploration of Biological Fate and Distribution in Animal Models for this compound

There is no information available regarding the absorption, distribution, metabolism, or excretion (ADME) of this compound in animal models.

Advanced Analytical Method Development for 5 Iodo 2 Piperidin 1 Yl Benzoic Acid

Chromatographic Techniques for Separation and Purity Assessment of 5-Iodo-2-(piperidin-1-yl)benzoic acid

Chromatographic techniques are fundamental for the separation and purity assessment of pharmaceutical compounds. For a substituted benzoic acid derivative such as this compound, High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique. Gas Chromatography (GC) may also be applicable, typically requiring derivatization to enhance the volatility of the analyte.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

The development of a robust HPLC method for this compound would involve a systematic optimization of several key parameters to achieve adequate separation from potential impurities and degradation products. Reversed-phase HPLC (RP-HPLC) is the most common approach for such a molecule.

Key developmental stages include:

Column Selection: A C18 or C8 column is typically the first choice for separating moderately polar compounds like substituted benzoic acids. The choice depends on the desired retention and selectivity.

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is used. The pH of the buffer is critical as it controls the ionization state of the acidic benzoic acid group and the basic piperidine (B6355638) nitrogen, thereby influencing retention time and peak shape. For instance, a phosphate (B84403) buffer could be used to maintain a pH around 5.5. rsc.org

Detection: Due to the presence of the aromatic ring, UV detection is the most straightforward choice. A diode-array detector (DAD) would be advantageous to select the optimal wavelength for maximum absorbance and to check for peak purity. A wavelength of around 205 nm has been used for similar fluorinated benzoic acid derivatives.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a range of polarities and to ensure that any late-eluting impurities are cleared from the column.

A hypothetical validated RP-HPLC method for a similar compound, 2,4,6-Trifluoro benzoic acid, utilized a Zorbax SB-Aq C18 column with a gradient mixture of 0.1% triethylamine (B128534) solution and a solvent mixture of acetonitrile, methanol, and water. ekb.eg While specific parameters for this compound are not publicly available, a similar approach would likely be effective.

Table 1: Hypothetical HPLC Parameters for Analysis of this compound (Note: This table is illustrative, based on methods for analogous compounds, as specific validated methods for the target compound are not available in the cited literature.)

| Parameter | Suggested Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls ionization of the analyte and ensures good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |

| Gradient | 5% B to 95% B over 20 min | To elute impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Detection | UV at ~210 nm | Wavelength for detecting aromatic carboxylic acids. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound

Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. A common approach for carboxylic acids is esterification, for example, to form the methyl ester.

The GC-MS analysis would then provide both chromatographic separation and mass spectrometric identification of the derivatized compound and any volatile impurities. The mass spectrum would be crucial for confirming the identity of the derivative through its molecular ion peak and characteristic fragmentation pattern.

Electrophoretic Methods for Characterizing this compound and its Metabolites

Capillary Electrophoresis (CE) offers an alternative separation technique based on the differential migration of charged species in an electric field. Given that this compound is an amphoteric molecule (containing both acidic and basic functional groups), its charge is highly dependent on the pH of the background electrolyte. This property makes it an excellent candidate for CE analysis. By adjusting the pH, the separation of the parent compound from its potential metabolites, which may have different charge-to-size ratios, can be optimized.

Spectrophotometric and Fluorimetric Techniques for Quantitative Analysis of this compound

UV-Visible spectrophotometry can be used for the quantitative analysis of this compound, provided it is the only absorbing species in the sample matrix or after appropriate separation. The method would be based on Beer-Lambert's law, where the absorbance of the sample at a specific wavelength is directly proportional to its concentration. A full spectral scan would be performed to determine the wavelength of maximum absorbance (λmax) to ensure maximum sensitivity.

Fluorimetric techniques are generally more sensitive and selective than spectrophotometry but require the molecule to be fluorescent. There is no readily available information on the fluorescent properties of this compound. If the compound is not naturally fluorescent, derivatization with a fluorescent tag could be employed.

Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Identification of this compound

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for trace analysis and structural elucidation.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for identifying and quantifying drugs and their metabolites in complex biological matrices. sigmaaldrich.com The HPLC system separates the parent compound from its metabolites, which are then introduced into the mass spectrometer. The first mass spectrometer (MS1) isolates the molecular ion of a specific component, which is then fragmented. The second mass spectrometer (MS2) analyzes these fragments, creating a unique "fingerprint" that allows for unambiguous identification and structural characterization of metabolites. sigmaaldrich.com

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): For volatile derivatives of the compound, GC-MS/MS offers high sensitivity and selectivity. Similar to LC-MS/MS, it uses two stages of mass analysis to reduce matrix interference and provide confident identification of trace-level analytes.

The power of these techniques lies in their ability to provide not just retention time data but also mass-to-charge ratio and structural information, making them essential tools in modern analytical chemistry. mdpi.com

Potential Research Applications and Future Directions for 5 Iodo 2 Piperidin 1 Yl Benzoic Acid

Role of 5-Iodo-2-(piperidin-1-yl)benzoic acid in Ligand Design for Specific Receptors (Pre-clinical)

There is no available research data to suggest that this compound has been investigated as a ligand for any specific biological receptors in a pre-clinical setting.

Exploration of this compound as a Scaffold for Chemical Probe Development

No published studies were found that explore the use of this compound as a foundational scaffold for the development of chemical probes.

Considerations for Further Pre-clinical Development and Translational Research Pathways for this compound

Without any foundational pre-clinical data, it is not possible to outline any considerations for further development or potential translational research pathways for this compound.

Emerging Research Frontiers Involving this compound and Related Structures

There are no emerging research frontiers that specifically mention or involve this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Iodo-2-(piperidin-1-yl)benzoic acid, and how can purity be optimized?

- Methodological Answer :

- Synthetic Routes :

Iodination : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in acetic acid, targeting the 5-position of the benzoic acid scaffold.

Piperidine Coupling : React 2-aminobenzoic acid derivatives with piperidine via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF).

- Purity Optimization :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to isolate the product.

- Recrystallization : Employ ethanol/water mixtures to enhance crystallinity and remove residual solvents.

- Validation : Confirm purity (>95%) via ¹H NMR integration of aromatic protons and HPLC retention time consistency .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Key Techniques :

| Technique | Parameters | Key Peaks/Features |

|---|---|---|

| ¹³C NMR | DMSO-d₆, 125 MHz | C-I (~90 ppm), carboxylic acid (170-175 ppm) |

| IR | ATR mode | COOH (2500-3300 cm⁻¹ broad), C=O (1680 cm⁻¹) |

| HRMS | ESI+ | [M+H]⁺ calculated for C₁₂H₁₃INO₂: 354.9978 |

- Interpretation :

- NMR : Piperidine protons (δ 1.5-3.0 ppm) should integrate to 10H. Aromatic protons (iodo-substituted) show deshielding (δ 7.8-8.2 ppm).

- MS : Isotopic pattern for iodine (M+2 peak ≈ 97% of M+) confirms elemental composition .

Advanced Research Questions

Q. How can researchers investigate the role of the iodine substituent in this compound's biological activity using structure-activity relationship (SAR) studies?

- Methodological Answer :

- SAR Design :

Analog Synthesis : Replace iodine with F, Cl, or Br via halogen-exchange reactions.

Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Data Analysis :

- Compare IC₅₀ values to assess halogen-dependent potency.

- Use molecular docking (e.g., AutoDock Vina) to evaluate halogen bonding interactions in the active site.

- Pitfalls : Ensure solubility equivalence across analogs (e.g., DMSO stock concentration standardization) to avoid false trends .

Q. When encountering discrepancies in biological assay data for this compound, what systematic approaches can resolve these inconsistencies?

- Methodological Answer :

- Stepwise Troubleshooting :

Compound Integrity : Re-analyze purity via HPLC and LC-MS to rule out degradation.

Assay Conditions : Verify buffer pH (e.g., ammonium acetate pH 6.5 for stability ), temperature, and co-solvent effects (e.g., DMSO <1%).

Statistical Rigor : Apply Grubbs’ test to identify outliers in replicate measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.